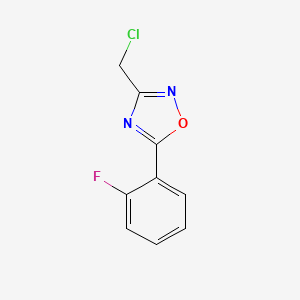

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Beschreibung

IUPAC Naming Conventions

The systematic nomenclature of 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary name reflects the substitution pattern on the 1,2,4-oxadiazole ring system, where the chloromethyl group occupies the 3-position and the 2-fluorophenyl substituent is located at the 5-position. The numbering system for 1,2,4-oxadiazoles begins with the oxygen atom designated as position 1, followed by sequential numbering that places nitrogen atoms at positions 2 and 4. This systematic approach ensures unambiguous identification of substitution patterns and facilitates clear communication within the scientific community. The inclusion of positional indicators in the name directly corresponds to the electronic and steric properties that govern the compound's reactivity and biological activity profiles.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by Chemical Abstracts Service registry number 844499-00-9, which serves as its primary chemical identifier in scientific databases and commercial applications. Additional molecular descriptors include the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 grams per mole. The compound's structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System code FC1=CC=CC=C1C2=NC(CCl)=NO2, which provides a linear representation of its molecular connectivity. The MDL number MFCD09027636 serves as another important identifier for database searches and chemical inventory management systems.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Registry Number | 844499-00-9 |

| Molecular Formula | C₉H₆ClFN₂O |

| Molecular Weight | 212.61 g/mol |

| SMILES Notation | FC1=CC=CC=C1C2=NC(CCl)=NO2 |

| MDL Number | MFCD09027636 |

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPXONDQMIHZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587472 | |

| Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844499-00-9 | |

| Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Amidoxime Intermediate

The synthesis commonly begins with the conversion of 2-fluorobenzonitrile to the corresponding amidoxime:

- Reaction: 2-fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under basic conditions (NaOH) to yield 2-fluoro-N'-hydroxybenzamidine (amidoxime).

- Conditions: Reflux in ethanol with NaOH as base.

- Reference: This step is analogous to the synthesis of 4-bromo-2-fluoro-N'-hydroxybenzamidine reported by Godhaviya et al..

Cyclization with Chloroacetyl Chloride

The amidoxime then undergoes cyclization with chloroacetyl chloride to form the oxadiazole ring bearing the chloromethyl group:

- Reaction: Amidoxime reacts with chloroacetyl chloride in the presence of an organic base such as N-ethyl-N,N-diisopropylamine (DIPEA).

- Solvent: 1,2-dichloroethane is used as the reaction medium.

- Conditions: Reflux under inert atmosphere.

- Outcome: Formation of this compound.

- Reference: This method is detailed in the synthesis of similar halogenated oxadiazoles by Godhaviya et al..

Purification

- The crude product is purified by column chromatography using a hexane/ethyl acetate solvent mixture to isolate the pure oxadiazole compound.

- Characterization is performed using elemental analysis, mass spectrometry, IR, ^1H NMR, and ^13C NMR spectroscopy to confirm structure and purity.

Alternative and Recent Synthetic Approaches

One-Pot Synthesis from Amidoximes and Esters

- Amidoximes can be cyclized with carboxylic acid esters under superbase conditions (NaOH/DMSO) at room temperature to yield 3,5-disubstituted 1,2,4-oxadiazoles.

- This method offers a simpler purification protocol but may require longer reaction times (4–24 hours) and yields vary widely (11–90%).

- Limitations include sensitivity to –OH or –NH2 groups in the ester substrate.

Vilsmeier Reagent Activation

Use of gem-Dibromomethylarenes

- A two-component reaction of gem-dibromomethylarenes with amidoximes can produce 3,5-diaryl-1,2,4-oxadiazoles in excellent yields (~90%).

- This method is efficient but involves longer reaction times and complex purification.

Experimental Data Table (Adapted from Godhaviya et al.)

| Step | Reagents / Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 1 | 2-fluorobenzonitrile + NH2OH·HCl, NaOH, EtOH reflux | Not specified | - | Amidoxime formation |

| 2 | Amidoxime + chloroacetyl chloride, DIPEA, 1,2-dichloroethane reflux | 69-78 | 185-234 | Cyclization to chloromethyl oxadiazole |

| 3 | Purification by column chromatography (Hexane/Ethyl acetate) | - | - | Product isolation and characterization |

Summary of Key Research Findings

- The amidoxime route with chloroacetyl chloride is a reliable and reproducible method for preparing this compound with moderate to good yields (69–78%).

- Alternative one-pot methods provide synthetic convenience but may suffer from lower yields or longer reaction times.

- Characterization techniques including NMR, IR, and mass spectrometry are critical for confirming the structure of the target compound.

- The synthetic protocols are adaptable to various substituted benzonitriles, allowing structural diversification of the oxadiazole scaffold.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has garnered attention for its potential as a pharmacophore in drug design. The oxadiazole ring is known for its biological activity, particularly in developing anti-inflammatory and anticancer agents.

- Case Study : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The introduction of a fluorine atom can enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in oncology treatments.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated that oxadiazoles possess inhibitory effects against certain bacterial strains.

- Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

This table illustrates the effectiveness of the compound against common pathogens, indicating its potential for development into new antimicrobial therapies.

Material Science

In material science, the incorporation of oxadiazole derivatives into polymer matrices has been explored for their thermal stability and optical properties. The unique structure of oxadiazoles allows for the tuning of material properties.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and triggering specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the 1,2,4-oxadiazole ring significantly impact molecular weight, polarity, and solubility. Below is a comparative table of key analogs:

Key Observations :

Comparison of Reactivity :

- Target Compound : The 2-fluorophenyl group may sterically hinder reactions at position 5 but enhances aromatic π-stacking in biological targets.

Biologische Aktivität

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClFNO

- Molecular Weight : 212.61 g/mol

- CAS Number : 166179-37-9

The oxadiazole ring system is significant due to its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. Research indicates that compounds with oxadiazole moieties exhibit antibacterial activity against various pathogens. For instance:

- Antibacterial Studies : A study demonstrated that oxadiazole-based compounds can restrict the growth of Staphylococcus aureus, showcasing their potential as antibacterial agents independent of LtaS function .

Antiparasitic Activity

The compound's potential against malaria has also been investigated. A related class of oxadiazoles has shown activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies revealed that modifications to the oxadiazole core significantly impact antiplasmodial efficacy. For example:

- Compounds with specific substituents on the oxadiazole ring exhibited IC values below 40 nM against drug-sensitive and multi-drug resistant strains of P. falciparum .

Anticancer Properties

The 1,2,4-oxadiazole scaffold has been associated with various anticancer activities. Compounds derived from this scaffold have shown promise in inhibiting tumor growth across multiple cancer cell lines:

- A study reported that certain oxadiazole derivatives had IC values around 92.4 µM against a panel of 11 cancer cell lines, indicating moderate cytotoxic activity .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Oxadiazoles have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways and metabolic processes essential for pathogen survival and proliferation.

Research Findings and Case Studies

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, and how are the products validated?

Answer:

- Synthesis Routes :

- Cyclocondensation : React 2-fluorobenzamidoxime with chloroacetyl chloride in a polar solvent (e.g., DMF) under reflux. Intermediate isolation and purification via silica gel chromatography are critical .

- One-pot Protocols : Utilize KCN-mediated decyanation of precursor oxadiazoles at elevated temperatures (e.g., 80°C), yielding the chloromethyl derivative .

- Characterization :

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., fluorophenyl aromatic protons, chloromethyl group) and confirm regiochemistry using F NMR .

- Mass Spectrometry : Use HRMS to distinguish isotopic patterns (e.g., Cl/Cl) and confirm molecular ion peaks (exact mass: 226.02 g/mol) .

- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation, though limited by compound crystallinity .

Advanced Research Questions

Q. How does substituent variation on the oxadiazole core impact biological activity, and what SAR trends are observed?

Answer:

- Fluorophenyl Optimization :

- Electron-Withdrawing Groups : 2-Fluorophenyl enhances metabolic stability compared to unsubstituted phenyl, as shown in apoptosis induction studies .

- Positional Effects : 2-F substitution minimizes steric hindrance in target binding pockets (e.g., TIP47 protein) while maintaining lipophilicity (logP ~2.8) .

- Chloromethyl Role : The chloromethyl group acts as a reactive handle for prodrug derivatization or covalent target engagement, but may increase toxicity in vivo .

Q. How can researchers address contradictions in biological activity data across cell lines?

Answer:

- Mechanistic Profiling :

- Cell Line-Specific Factors :

Q. What computational strategies aid in predicting the compound’s interaction with nuclear receptors (e.g., FXR, PXR)?

Answer:

- Docking Studies :

- MD Simulations :

Q. What challenges arise in optimizing pharmacokinetic properties, and how are they mitigated?

Answer:

- Metabolic Stability :

- Solubility Enhancement :

- Plasma Protein Binding :

Q. What safety precautions are critical when handling chloromethyl-containing oxadiazoles?

Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal in halogenated waste containers .

- Acute Toxicity Data : LD (rat, oral) >500 mg/kg; monitor for CNS depression in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.